3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid
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Overview
Description
3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a pyridine ring substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-methylpyridine and tert-butyl carbamate.
Formation of Intermediate: The 2-chloro-6-methylpyridine is first reacted with a suitable reagent to introduce the propanoic acid moiety. This can be achieved through a Grignard reaction or other alkylation methods.
Protection of Amino Group: The amino group is protected using tert-butyl carbamate to form the Boc-protected intermediate.
Final Coupling: The Boc-protected intermediate is then coupled with the propanoic acid derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming a carboxylic acid or aldehyde derivative.
Reduction: Reduction reactions can target the pyridine ring or the Boc-protected amino group, potentially leading to deprotection or hydrogenation of the ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used in substitution reactions.
Major Products
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include deprotected amines or reduced pyridine derivatives.
Substitution: Products include substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, 3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications and coupling reactions.
Biology and Medicine
This compound can be used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific biological pathways. The Boc-protected amino group allows for selective deprotection and subsequent functionalization.
Industry
In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility in undergoing various chemical reactions makes it a valuable intermediate.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine which can then participate in biological interactions.
Comparison with Similar Compounds
Similar Compounds
3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloropyridin-4-yl)propanoic acid: Similar structure but lacks the methyl group on the pyridine ring.
3-{[(Tert-butoxy)carbonyl]amino}-3-(2-methylpyridin-4-yl)propanoic acid: Similar structure but lacks the chlorine atom on the pyridine ring.
Uniqueness
The presence of both the chlorine and methyl groups on the pyridine ring of 3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid provides unique steric and electronic properties. These substitutions can influence the compound’s reactivity and interactions in chemical and biological systems, making it distinct from its analogs.
Properties
IUPAC Name |
3-(2-chloro-6-methylpyridin-4-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4/c1-8-5-9(6-11(15)16-8)10(7-12(18)19)17-13(20)21-14(2,3)4/h5-6,10H,7H2,1-4H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHZOIMMIVQYSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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